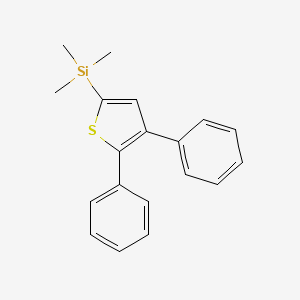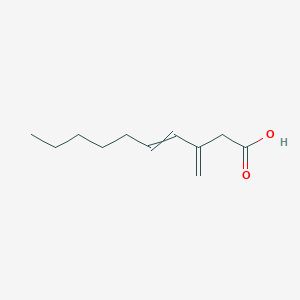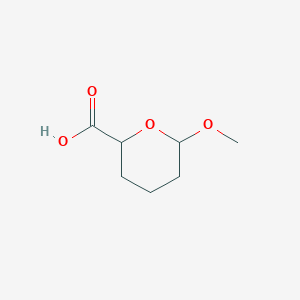
2-Bromo-3-methoxychrysene-1,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-3-methoxychrysene-1,4-dione is an organic compound that belongs to the class of polycyclic aromatic hydrocarbons This compound is characterized by the presence of a bromine atom, a methoxy group, and two ketone functionalities on a chrysene backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-methoxychrysene-1,4-dione typically involves multi-step organic reactions. One common synthetic route includes the bromination of chrysene followed by methoxylation and oxidation steps. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, methanol as the methoxylating agent, and oxidizing agents such as potassium permanganate or chromium trioxide for the oxidation steps.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-3-methoxychrysene-1,4-dione can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The compound can be further oxidized to introduce additional functional groups or to form more complex structures.
Reduction Reactions: The ketone groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.
Methoxylation: Methanol in the presence of a base such as sodium methoxide.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted chrysene derivatives, while oxidation and reduction reactions can lead to the formation of more complex polycyclic aromatic compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex polycyclic aromatic compounds.
Biology: Studied for its interactions with biological macromolecules and potential biological activities.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Wirkmechanismus
The mechanism by which 2-Bromo-3-methoxychrysene-1,4-dione exerts its effects is not fully understood. it is believed to interact with various molecular targets and pathways, including:
DNA Intercalation: The planar structure of the compound allows it to intercalate between DNA base pairs, potentially affecting DNA replication and transcription.
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites or allosteric sites, thereby modulating their activity.
Oxidative Stress: The compound may induce oxidative stress by generating reactive oxygen species (ROS), leading to cellular damage and apoptosis.
Vergleich Mit ähnlichen Verbindungen
2-Bromo-3-methoxychrysene-1,4-dione can be compared with other similar compounds, such as:
Chrysene: The parent compound without the bromine and methoxy substituents.
2-Bromo-3-hydroxychrysene-1,4-dione: A similar compound with a hydroxyl group instead of a methoxy group.
3-Methoxychrysene-1,4-dione: A similar compound without the bromine substituent.
Eigenschaften
CAS-Nummer |
90020-54-5 |
|---|---|
Molekularformel |
C19H11BrO3 |
Molekulargewicht |
367.2 g/mol |
IUPAC-Name |
2-bromo-3-methoxychrysene-1,4-dione |
InChI |
InChI=1S/C19H11BrO3/c1-23-19-16(20)17(21)14-9-8-12-11-5-3-2-4-10(11)6-7-13(12)15(14)18(19)22/h2-9H,1H3 |
InChI-Schlüssel |
KNOCKPLKRQPAMC-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=O)C2=C(C1=O)C3=C(C=C2)C4=CC=CC=C4C=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-(2,3-Dichlorophenyl)hydrazinylidene]-N-methylpyrrolidine-1-carboxamide](/img/structure/B14371902.png)
![1-[2,2-Bis(methylsulfanyl)ethenesulfonyl]-2-methylpropan-2-ol](/img/structure/B14371907.png)


![[1-(Ethenyloxy)propan-2-yl]cyclohexane](/img/structure/B14371938.png)


![Tributyl({[(naphthalen-2-yl)oxy]acetyl}oxy)stannane](/img/structure/B14371964.png)
![Dibutyl{3-[chloro(dimethyl)stannyl]propyl}phosphane](/img/structure/B14371966.png)


![6-(6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)hex-5-en-3-ol](/img/structure/B14371980.png)

![N-[[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]acridin-9-amine](/img/structure/B14371989.png)
